Rhodium nitrate
Description
Structure
2D Structure
Properties
CAS No. |
10139-58-9 |
|---|---|
Molecular Formula |
HNO3Rh |
Molecular Weight |
165.919 g/mol |
IUPAC Name |
nitric acid;rhodium |
InChI |
InChI=1S/HNO3.Rh/c2-1(3)4;/h(H,2,3,4); |
InChI Key |
SXUZODOWIKVCDO-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Rh+3] |
Canonical SMILES |
[N+](=O)(O)[O-].[Rh] |
Other CAS No. |
10139-58-9 |
Pictograms |
Oxidizer; Corrosive; Irritant; Health Hazard; Environmental Hazard |
Origin of Product |
United States |
Synthetic Methodologies for Rhodium Iii Nitrate and Precursors
Preparation of Rhodium(III) Nitrate (B79036) Solutions
Rhodium(III) nitrate solutions are commonly prepared through the reaction of rhodium compounds with nitric acid.
A primary method for preparing rhodium nitrate solution involves the reaction of rhodium hydroxide (B78521) with nitric acid. google.com This process typically includes dissolving a rhodium source, such as rhodium black, in concentrated sulfuric acid under heating, controlling the pH to precipitate rhodium hydroxide, and then dissolving the rhodium hydroxide precipitate in nitric acid. google.comgoogle.com Alternatively, rhodium hydroxide can be produced by adding a potassium hydroxide solution to a rhodium chloride solution to neutralize the pH. google.com The resulting rhodium hydroxide precipitate is then filtered, washed, and dissolved in nitric acid. google.com
Optimization of the synthesis process is crucial for obtaining this compound solutions with high purity and improved efficiency, particularly for applications like catalyst preparation where supporting efficiency on inorganic supports is important. google.com One method for enhancing purity and supporting efficiency involves concentrating the mixed solution of rhodium hydroxide and nitric acid under heating. google.com This concentration step is believed to accelerate the conversion of any intermediate rhodium compounds formed initially into the desired this compound, thereby increasing the purity of the final solution. google.com Concentrating the solution until its volume is reduced to between 1/4 and 3/4 of the initial volume is considered desirable for this optimization. google.com This process has been shown to improve the supporting efficiency of this compound on inorganic supports to approximately 99%. google.com
Controlled Synthesis of Rhodium-Containing Materials from Nitrate Precursors
This compound and other this compound complexes serve as valuable precursors for the controlled synthesis of various rhodium-containing materials, including metal oxide nanoparticles and electrodeposited films. sigmaaldrich.comresearchgate.net
The sol-gel method is a versatile soft-chemistry technique employed for synthesizing metal and mixed metal oxide nanoparticles under mild reaction conditions. researchgate.net This method allows for precise control over the size, shape, and homogeneity of the resulting materials. researchgate.net this compound, often in conjunction with other metal nitrates, is used as a precursor in sol-gel synthesis for creating rhodium-containing metal oxides. researchgate.net
A typical sol-gel synthesis using nitrate precursors involves several steps:
Generation of the metal hydroxide sol, often by adding a precipitating agent like aqueous ammonia (B1221849) to an aqueous solution containing the metal nitrates (e.g., this compound and ferric nitrate). researchgate.net
Formation of a silica (B1680970) matrix, which can involve adding a silicon alkoxide like tetraethyl orthosilicate (B98303) (TEOS) to coat the metal hydroxide sol through hydrolysis. researchgate.net
Sintering the obtained gel, typically in air at elevated temperatures, to yield the desired metal oxide nanoparticles embedded in the silica matrix. researchgate.net
Removal of the silica matrix, often by treating the material with a solution like sodium hydroxide to dissolve the silica. researchgate.net
This approach has been successfully applied to synthesize materials such as rhodium-substituted ε-iron oxide (ε-RhₓFe₂₋ₓO₃) nanoparticles. researchgate.net The use of nitrate precursors in sol-gel synthesis can influence the self-combustion process of the gel, affecting the physical structure and redox properties of the resulting catalysts. mdpi.com
Electrochemical deposition is another important technique that utilizes this compound precursors for the synthesis of rhodium-containing materials, particularly thin films and alloys. sigmaaldrich.comchemrxiv.orgresearchgate.net This method offers excellent control over the deposit properties by adjusting parameters such as potential, ion concentration, and the presence of complexing agents. scispace.commdpi.com
Rhodium(III) nitrate solutions can be used for the electrodeposition of pure rhodium films or alloys, such as copper-rhodium (Cu-Rh) alloys. sigmaaldrich.comchemrxiv.org In the simultaneous electrodeposition of Cu and Rh from an aqueous nitrate solution, the deposition potentials and the ratio of Cu to Rh content in the bath influence the final morphology and composition of the bimetallic layer. chemrxiv.org Studies have shown that the presence of rhodium can shift the copper deposition to lower potentials. chemrxiv.org The electrodeposition process often follows a diffusion-limited three-dimensional nucleation and growth mechanism. chemrxiv.org
Research into Cu-Rh electrodeposition from nitrate solutions has demonstrated the ability to synthesize alloys with varying compositions, which exhibit interesting catalytic properties for reactions like nitrate reduction. chemrxiv.orgresearchgate.net For instance, Cu-Rh alloys electrodeposited from sulfate (B86663) solutions (though nitrate precursors are also relevant) have shown higher activity for nitrate reduction compared to individual metals, with optimal activity observed at specific Cu:Rh ratios. researchgate.net
Electrodeposition from nitric acid solutions has also been explored for the recovery and deposition of platinum group metals, including rhodium, yielding deposits with unique surface morphologies. researchgate.net The concentration of the precursor ions and the applied potential are critical parameters in controlling the morphology of the electrodeposited rhodium. mdpi.com
Coordination Chemistry and Speciation of Rhodium Iii Nitrate Complexes
Solution-Phase Complexation and Equilibria
In nitric acid solutions, Rhodium(III) exists as a series of mononuclear complexes, where water molecules in the coordination sphere of the hexaaquarhodium(III) ion, [Rh(H2O)6]³⁺, are successively replaced by nitrate (B79036) ions. researchgate.net This dynamic equilibrium leads to the formation of various aquanitrato species. researchgate.net
The stepwise formation of nitrato-rhodium(III) complexes in aqueous solution is described by a set of equilibria, each with an associated thermodynamic stability constant (βi). These constants provide a quantitative measure of the stability of each complex. For the general equilibrium:
[Rh(H2O)6]³⁺ + iNO3⁻ ⇌ [Rh(H2O)(6-i)(NO3)i]⁽³⁻ⁱ⁾ + iH2O
The stability constants (βi) have been estimated from rhodium(III) solutions that have been allowed to equilibrate over extended periods. A notable trend is the decrease in the stability constant with an increasing number of coordinated nitrate ligands, indicating that the initial substitutions are more favorable. researchgate.net
| Complex Formation (i) | Isomer | Estimated Stability Constant (βi) |
|---|---|---|
| 1 | - | ~10⁰ |
| 2 | cis | ~10⁻¹ |
| trans | ~10⁻¹ – 10⁻² | |
| 3 | mer | ~10⁻² |
| fac | ~10⁻² | |
| 4 | cis | ~10⁻⁴ |
| trans | ~10⁻⁴ |
Quantum chemical methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the thermodynamics and kinetics of nitrate ligand substitution by water molecules. researchgate.net These computational studies have been performed for the entire series of Rh(NO3)x(H2O)6–x complexes (where x ranges from 0 to 6). researchgate.net First-principles methods combined with spectroscopic analysis have also been used to investigate the chemical forms of the rhodium ion in nitric acid. researchgate.net These studies indicate that in both pure water and nitric acid solutions, the Rhodium(III) ion can form a stable octahedral bidentate complex coordinated with three nitrate ions, [Rh(NO3)3]. researchgate.netacs.org This structure is found to be stable across a range of nitric acid concentrations (0-3 M) and even under γ-ray radiation. researchgate.net
Ligand Exchange Kinetics and Mechanisms
The substitution of ligands in the coordination sphere of Rhodium(III) is a key aspect of its chemistry. The exchange between water and nitrate ligands is a dynamic process influenced by the surrounding chemical environment.
Studies using ¹⁰³Rh and ¹⁵N NMR, along with Raman spectroscopy, have shown that in 3–16 M nitric acid solutions, the mononuclear complexes [Rh(H2O)6–n(NO3)n]3–n (for n = 1–4) are the predominant forms of rhodium(III). researchgate.net The dynamics of the substitution process where water is replaced by nitrate have been studied, revealing an increase in the average number of bonded nitrate groups as the concentration of nitric acid rises. researchgate.net The substitution of aqua ligands in [Rh(H2O)6]³⁺ is generally proposed to occur via an associative interchange mechanism (Ia). ias.ac.in
The ligand environment significantly impacts the reactivity of Rhodium(III) nitrate complexes. The stability of the complexes decreases as more nitrate groups are coordinated. researchgate.net The presence of other ligands can also modulate the lability of the nitrate group. For instance, in square-planar rhodium(I) and octahedral rhodium(III) phosphine (B1218219) complexes, replacing a chloride ligand with a nitrate ligand can produce a significant change in the rate constant for phosphine dissociation. researchgate.net This is attributed to the greater substitution lability of the nitrate ligand compared to chloride. researchgate.net The trans effect of other ligands is also a critical factor; ligands positioned trans to a nitrate can influence the rate at which the nitrate is substituted. ias.ac.in
Structural Characterization of Nitrato-Rhodium(III) Complexes
The definitive structures of several nitrato-rhodium(III) complexes have been determined through single-crystal X-ray diffraction, providing precise information on bond lengths, angles, and coordination modes. A number of crystalline salts containing complex rhodium nitrate anions have been synthesized and characterized. wikipedia.org
Examples include:
trans-[(CH3)4N][Rh(H2O)2(NO3)4] : One of the first examples of a soluble rhodium(III) complex with four coordinated nitrato ligands. researchgate.net
[(C2H5)4N]2[Rh(H2O)(NO3)5] and [(CH3)4N]2[Rh(H2O)(NO3)5] : The first soluble examples of rhodium(III) complexes containing five coordinated nitrato ligands. researchgate.net
Rb4trans-[Rh(H2O)2(NO3)4][Rh(NO3)6] : A salt obtained by solvothermal concentration of a rhodium nitric acid solution. X-ray powder diffraction revealed monodentate coordination for the nitrato ligands in both the [Rh(NO3)6]³⁻ and trans-[Rh(H2O)2(NO3)4]⁻ anions. wikipedia.orgresearchgate.net
Cs2[Rh(NO3)5] : Another characterized complex, though it was found to be poorly soluble. wikipedia.orgresearchgate.net
In the characterized structures of trans-[(CH3)4N][Rh(H2O)2(NO3)4], [(C2H5)4N]2[Rh(H2O)(NO3)5], and [(CH3)4N]2[Rh(H2O)(NO3)5], the nitrato ligands are coordinated to the Rh³⁺ ion in a monodentate fashion. researchgate.net The characterization of these compounds has significantly advanced the understanding of rhodium's complex behavior in nitrate-rich environments. researchgate.net
Spectroscopic Analysis of Coordinated Ligands
Spectroscopic techniques are crucial for identifying and characterizing the different rhodium(III) nitrate species in solution. Methods such as Nuclear Magnetic Resonance (NMR) and Raman spectroscopy provide detailed insights into the coordination environment of the rhodium ion.
Studies utilizing ¹⁰³Rh and ¹⁵N NMR, in conjunction with Raman spectroscopy, have been employed to investigate the interaction between rhodium(III) aqua ions and nitrate ions in nitric acid solutions. researchgate.netresearchgate.net These analyses confirmed the presence of various [Rh(H₂O)₆₋ₙ(NO₃)ₙ]³⁻ⁿ complexes. researchgate.net For instance, the reaction of a "this compound solution" with tetraalkylammonium nitrates has led to the synthesis of several distinct complexes, including trans-[(CH₃)₄N][Rh(H₂O)₂(NO₃)₄] and [(C₂H₅)₄N]₂[Rh(H₂O)(NO₃)₅], which have been characterized using spectroscopic methods. researchgate.net
In another example, the reaction of rhodium(III) nitrate dihydrate with triphenylphosphine (B44618) at room temperature yields [Rh(ONO₂)(PPh₃)₃]. researchgate.net This complex and its derivatives have been characterized by multinuclear NMR spectroscopy. The reaction of [Rh(ONO₂)(PPh₃)₃] with H₂ gives [RhH₂(ONO₂)(PPh₃)₃], which subsequently loses a phosphine ligand to form [RhH₂(O₂NO)(PPh₃)₂]. researchgate.net The spectroscopic data for these phosphine complexes provide evidence for the coordination of the nitrate ligand.
Table 1: Spectroscopic Data for Selected Rhodium(III) Nitrate Complexes
| Compound/Species | Technique(s) | Key Findings |
| [Rh(H₂O)₆₋ₙ(NO₃)ₙ]³⁻ⁿ (n=1-4) | ¹⁰³Rh NMR, ¹⁵N NMR, Raman | Identification of mononuclear aqua-nitrato complexes in nitric acid solutions. researchgate.netresearchgate.net |
| [RhH₂(O₂NO)(PPh₃)₂] | Multinuclear NMR | Characterization of a complex with a bidentate nitrate ligand and trans phosphines. researchgate.net |
| [Rh(ONO₂)(PPh₃)₃] | Multinuclear NMR | Characterization of a complex with a monodentate nitrate ligand. researchgate.net |
X-ray Crystallography of Rhodium(III) Nitrate Derivatives
Single-crystal X-ray diffraction provides definitive structural information on solid-state rhodium(III) nitrate complexes, confirming the coordination geometry and the binding mode of the nitrate ligands. researchgate.net A number of this compound compounds have been structurally characterized, revealing diverse coordination environments. wikipedia.orghubbry.com
The structure of Cs₂[Rh(NO₃)₅] has been determined, showing a rhodium(III) center coordinated by five nitrate groups, with both monodentate and bidentate coordination modes present in the same complex anion. hubbry.com Another structurally characterized salt is Rb₄[trans-[Rh(H₂O)₂(NO₃)₄][Rh(NO₃)₆]]. researchgate.netwikipedia.org In this compound, two distinct rhodium complex anions are present: the trans-[Rh(H₂O)₂(NO₃)₄]⁻ anion and the [Rh(NO₃)₆]³⁻ anion, with both featuring monodentate coordination of the nitrato ligands. researchgate.netresearchgate.net
The complex [RhH₂(O₂NO)(PPh₃)₂] has also been analyzed by X-ray crystallography. researchgate.net Its structure is based on an octahedral geometry around the rhodium center, with two phosphine ligands in a trans-configuration and a bidentate nitrate ligand. researchgate.net The X-ray structure of [Rh(ONO₂)(PPh₃)₃] confirms the presence of a monodentate nitrate group. researchgate.net These crystallographic studies are fundamental to understanding the structural chemistry of this compound.
Table 2: Selected Crystallographic Data for Rhodium(III) Nitrate Derivatives
| Compound | Nitrate Coordination Mode(s) | Geometry | Key Structural Feature(s) |
| Cs₂[Rh(NO₃)₅] | Monodentate & Bidentate | --- | Contains both uni- and bidentate nitrato ligands in the [Rh(NO₃)₅]²⁻ anion. wikipedia.orghubbry.com |
| Rb₄[trans-[Rh(H₂O)₂(NO₃)₄][Rh(NO₃)₆]] | Monodentate | Octahedral | Contains two distinct complex anions: [Rh(NO₃)₆]³⁻ and trans-[Rh(H₂O)₂(NO₃)₄]⁻. researchgate.netresearchgate.net |
| [RhH₂(O₂NO)(PPh₃)₂] | Bidentate | Octahedral | Features trans phosphine ligands. researchgate.net |
| [Rh(ONO₂)(PPh₃)₃] | Monodentate | --- | Confirms monodentate nitrate coordination. researchgate.net |
Catalytic Science and Engineering with Rhodium Iii Nitrate Precursors
Heterogeneous Catalysis
In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, typically as a solid catalyst interacting with gas or liquid-phase reactants. Rhodium(III) nitrate (B79036) is a preferred starting material for preparing supported rhodium catalysts, where rhodium is finely dispersed on a high-surface-area support material. acs.org The preparation method, often incipient wetness impregnation, involves saturating the support material with a solution of rhodium(III) nitrate, followed by drying and calcination to decompose the nitrate and form rhodium oxide or metallic rhodium nanoparticles. acs.org
Bimetallic Catalytic Systems (e.g., Rh/Co for Hydroformylation)
Bimetallic catalysts containing rhodium and another transition metal can exhibit synergistic effects, leading to improved activity and selectivity compared to their monometallic counterparts. In the context of hydroformylation, an industrial process that converts alkenes to aldehydes, rhodium-cobalt (Rh-Co) bimetallic systems have shown significant promise. ntu.ac.uk Adding cobalt to a rhodium catalyst can increase both the conversion of the alkene and the selectivity towards the desired oxygenated products. acs.org
| Catalyst Composition | Ethylene Conversion (%) | C3 Oxygenates Selectivity (%) | Primary Promoter Effect |
|---|---|---|---|
| Rh | 22.3 | ~30 | Baseline |
| Rh-Co | >30 | >40 | Enhanced selectivity and activity |
| Rh-Fe | <20 | ~25 | Lower activity |
| Rh-Ni | >70 | <10 | High conversion, low selectivity (favors hydrogenation) |
Catalytic Hydrogenation Reactions
Rhodium is a highly active metal for hydrogenation reactions, which involve the addition of hydrogen (H₂) across double or triple bonds in a molecule. Catalysts prepared from rhodium(III) nitrate are used in a wide array of hydrogenation processes, from the reduction of carbon dioxide to the synthesis of fine chemicals. mdpi.com
For example, rhodium-based catalysts are effective in the hydrogenation of CO₂. mdpi.com The product distribution (e.g., methane (B114726) vs. carbon monoxide) can be influenced by the choice of precursor, with nitrate precursors leading to different outcomes than chloride or acetate precursors. mdpi.com Furthermore, rhodium catalysts have been developed for the controlled hydrogenation of nitroarenes to produce valuable anilines and hydroxylamines. nih.gov An adaptive catalytic system using a rhodium(III) center demonstrated high chemoselectivity, showcasing the versatility of rhodium in complex organic transformations. nih.gov
Water-Gas Shift Reaction Catalysis
The water-gas shift reaction (WGSR) is a key industrial process where carbon monoxide reacts with water to produce carbon dioxide and hydrogen (CO + H₂O ⇌ CO₂ + H₂). The reverse reaction (rWGSR) is also important for CO₂ utilization. Rhodium-based catalysts, often prepared from rhodium(III) nitrate solutions, are active for this reaction. researchgate.net
Research on Rh/Al₂O₃ catalysts has provided detailed kinetic models for the WGSR. researchgate.net For the rWGSR, studies on atomically dispersed rhodium on titania (Rh/TiO₂) have shown high selectivity towards CO production over methane. This selectivity is attributed to several factors: the weak adsorption of CO on single rhodium atoms, a large energy barrier for C-O bond dissociation, and the lack of adjacent metal sites needed for extensive hydrogenation to methane. osti.govumich.edu This contrasts with larger rhodium nanoclusters, which tend to favor methanation. osti.govumich.edu
CO Hydrogenation to C₂+ Oxygenates
A significant area of catalysis research is the conversion of synthesis gas (syngas, a mixture of CO and H₂) into more valuable chemicals, particularly C₂+ oxygenates like ethanol (B145695). Rhodium-based catalysts are notable for their unique ability to selectively produce these compounds. When promoters such as manganese (Mn) are added to rhodium catalysts, the product selectivity can be shifted away from methane and towards a mixture of CO, methanol, and ethanol. chemrxiv.org
The mechanism for C-C bond formation on rhodium surfaces is believed to involve the insertion of CO into a surface-bound alkyl species. The ability of rhodium to facilitate this step is key to its selectivity for C₂+ oxygenates. Detailed studies using rhodium catalysts prepared from nitrate precursors on various supports (e.g., SiO₂, Al₂O₃) continue to explore how to optimize reaction conditions and catalyst formulation to maximize the yield of these valuable chemicals. scilit.com
Homogeneous Catalysis
In homogeneous catalysis, the catalyst is in the same phase as the reactants, typically dissolved in a solvent. The high solubility of certain rhodium(III) nitrate complexes in aqueous and other polar solutions makes them promising candidates for use as homogeneous catalysts or catalyst precursors. researchgate.netresearchgate.net
While rhodium(III) nitrate is more commonly used to prepare solid heterogeneous catalysts, its solutions contain various rhodium(III) aqua and nitrate complexes, such as [Rh(H₂O)₆₋ₙ(NO₃)ₙ]³⁻ⁿ. researchgate.net These soluble species can serve as precursors for catalytically active species in solution. For instance, rhodium complexes are widely used in homogeneous hydroformylation, where they offer high activity and selectivity under mild conditions. ntu.ac.uk Soluble rhodium complexes are also used in homogeneous hydrogenation reactions, such as the asymmetric hydrogenation of enamines to produce chiral intermediates for pharmaceuticals. acs.org The study of rhodium(III) nitrate speciation in solution is crucial for understanding how to generate the desired catalytically active species for these applications. researchgate.netresearchgate.net
Table of Compounds
| Compound Name | Chemical Formula |
|---|---|
| Rhodium(III) nitrate | Rh(NO₃)₃ |
| Titania (Titanium dioxide) | TiO₂ |
| Alumina (Aluminum oxide) | Al₂O₃ |
| Carbon monoxide | CO |
| Carbon dioxide | CO₂ |
| Hydrogen | H₂ |
| Water | H₂O |
| Ethylene | C₂H₄ |
| Methane | CH₄ |
| Methanol | CH₃OH |
| Ethanol | C₂H₅OH |
| Ammonia (B1221849) | NH₃ |
Exploration of Soluble Rhodium(III) Nitrate Species in Organic Synthesis
The development of soluble rhodium(III) nitrate complexes has opened new avenues in homogeneous catalysis. researchgate.net Historically, the use of rhodium catalysts in industrial processes, such as hydroformylation, has been challenged by the difficulty of separating the expensive catalyst from the reaction products. researchgate.net The creation of water-soluble rhodium catalysts offers a solution to this problem, particularly in biphasic aqueous/organic systems. researchgate.net
Recent research has led to the synthesis of novel, highly soluble rhodium(III) nitrate complexes. researchgate.net By reacting a "rhodium nitrate solution" with specific tetralkylammonium nitrates, researchers have successfully isolated complexes containing four and five coordinated nitrato ligands, which were previously unknown. researchgate.net These compounds, such as trans-[(CH3)4N][Rh(H2O)2(NO3)4] and [(C2H5)4N]2[Rh(H2O)(NO3)5], exhibit high solubility, enhancing their potential for use in various practical applications, including homogeneous catalysis. researchgate.net The high solubility of these complexes increases their synthetic utility and presents new opportunities in fields like photo- and electrochemistry. researchgate.net
The following table summarizes the synthesized soluble rhodium(III) nitrate complexes and their significance.
| Complex | Formula | Significance |
| I | trans-[(CH3)4N][Rh(H2O)2(NO3)4] | First example of a soluble Rh(III) complex with four coordinated nitrato ligands. researchgate.net |
| II | [(CH3)4N]Na2Rh(H2O)66 | First example of a hexaaquarhodium(III) nitrate complex. researchgate.net |
| III | [(C2H5)4N]2[Rh(H2O)(NO3)5] | First example of a soluble Rh(III) complex with five coordinated nitrato ligands. researchgate.net |
| IV | [(CH3)4N]2[Rh(H2O)(NO3)5] | Another example of a soluble Rh(III) complex with five coordinated nitrato ligands. researchgate.net |
Rhodium Nitro Complexes as Oxygen-Transfer Agents
Rhodium nitro complexes, which can be synthesized from rhodium nitrosyl precursors, have been identified as effective oxygen-transfer agents, particularly in the oxidation of olefins. acs.orgelectronicsandbooks.com Dicationic rhodium nitrosyl complexes, such as [(bpy)(CH3CN)3RhNO]2+(PF6-)2 and [(CH3CN)4RhNO]2+(BF4-)2, can be oxidized by molecular oxygen in acetonitrile to form the corresponding nitro complexes. electronicsandbooks.com
These rhodium nitro complexes are capable of transferring an oxygen atom to a coordinated olefin. electronicsandbooks.com For instance, in a nitromethane solvent, an acetonitrile ligand in the nitro complex can be displaced by an olefin. Subsequently, an oxygen atom is transferred from the nitro ligand to the olefin, resulting in the formation of aldehydes from ethylene or 2-alkanones from terminal olefins. electronicsandbooks.com This process regenerates the rhodium nitrosyl complex, which, in principle, allows for a catalytic cycle. electronicsandbooks.com However, the conditions required for the two key steps—oxidation of the nitrosyl to the nitro complex and the subsequent oxygen transfer—often necessitate different solvent coordinating abilities, which can complicate the development of a fully catalytic system. electronicsandbooks.com
The oxidation of various olefins has been demonstrated. For example, the oxidation of 1-octene using a rhodium nitro complex yields 2-octanone. electronicsandbooks.com The reaction mechanism is believed to be analogous to that proposed for olefin oxidation by bis(acetonitrile)chloronitropalladium(II). electronicsandbooks.com
Electrocatalytic Transformations
Rhodium-based materials, often derived from this compound precursors, are highly effective electrocatalysts for a range of important reactions. Their unique electronic and structural properties are leveraged in applications such as the conversion of nitrate to ammonia and other key electrochemical processes.
Electrocatalytic Nitrate Reduction to Ammonia (NITRR)
The electrochemical nitrate reduction reaction (NITRR) to produce ammonia is a promising technology for both sustainable ammonia synthesis and nitrate-polluted water remediation. nih.govmpg.de Rhodium has emerged as a highly active and selective catalyst for this transformation. Rhodium-based catalysts can achieve high Faradaic efficiencies (FE) for ammonia production at low overpotentials. nih.govacs.org
For instance, rhodium sulfide (B99878) supported on carbon (RhxSy/C) has demonstrated a steady-state nitrate reduction current density 1.6–5.6 times greater than that of Rh/C, which is itself one of the most active metal electrocatalysts. The reaction on rhodium surfaces is believed to proceed via a direct nitrate dissociation mechanism, unlike on platinum where it follows an H-assisted pathway. Spectroscopic studies have shown that on rhodium surfaces, the electrochemical reduction of both nitrogen and nitrate may share a common reaction intermediate, N2Hx, in alkaline electrolytes. researchgate.net
Design of Low-Coordination Rhodium Catalysts for NITRR
The catalytic activity of rhodium for NITRR can be significantly enhanced by engineering its atomic structure, specifically by creating low-coordination sites. acs.orgacs.org Low-coordination rhodium atoms, typically found at the edges and surfaces of nanosheets, are more catalytically active than their highly-coordinated counterparts in the bulk material. acs.orgscribd.com
Researchers have designed rhodium nanoflowers (Rh NFs) composed of ultrathin nanosheets, which possess a high density of these low-coordination sites. acs.orgacs.org These Rh NFs have demonstrated a high Faradaic efficiency of 95% for ammonia production at a low potential of 0.2 V vs. the reversible hydrogen electrode (RHE). acs.orgacs.org X-ray absorption spectroscopy (XAS) confirms the presence of low-coordination atoms in the Rh NF catalyst. acs.org Density functional theory (DFT) calculations reveal that these sites promote the adsorption of nitrate ions (NO3−) and stabilize key reaction intermediates, leading to superior NITRR performance. acs.orgacs.org
The table below compares the performance of Rh NFs with Rh nanoparticles (NPs), highlighting the effect of low-coordination sites.
| Catalyst | Key Structural Feature | NH3 Faradaic Efficiency (FE) | Potential (vs. RHE) | Reference |
| Rh Nanoflowers (NFs) | Ultrathin nanosheets with low-coordination sites | 95% | 0.2 V | acs.orgacs.org |
| Rh Nanoparticles (NPs) | Higher-coordination sites | Lower than Rh NFs | - | acs.org |
Single-Atom Rhodium Catalysts in Electrocatalysis
Single-atom catalysts (SACs) represent the ultimate in catalyst efficiency, with every metal atom acting as a potential active site. Rhodium SACs have shown exceptional performance in various electrocatalytic reactions, including NITRR. nih.govmpg.de By dispersing individual rhodium atoms onto a support material, it is possible to maximize atom utilization and tune the electronic properties of the catalyst.
In the context of NITRR, rhodium SACs supported on copper nanowires (Rh@Cu NWs) have achieved a remarkable partial current density of 162 mA cm-2 for ammonia production and a Faradaic efficiency of 93% at -0.2 V vs. RHE. nih.govmpg.de The high activity is attributed to a synergistic effect between the rhodium and copper sites, where adsorbed hydrogen on the rhodium sites is transferred to adjacent nitrate-derived intermediates on the copper, facilitating hydrogenation and ammonia formation. nih.gov The design of SACs often involves modulating the coordination environment of the single atom to optimize catalytic activity and stability. pnnl.govnih.gov Theoretical calculations and experimental studies have shown that the reactivity of single rhodium atoms can be precisely controlled, leading to highly selective and efficient catalytic processes. acs.orgtufts.edu
Phase Engineering of Rhodium Nanomaterials for Enhanced Electrocatalysis
Beyond morphology and size, controlling the crystal phase of rhodium nanomaterials is a powerful strategy for enhancing their electrocatalytic performance. nih.govresearchgate.net While rhodium typically adopts a face-centered cubic (fcc) structure, it is possible to synthesize it in unconventional phases, such as the hexagonal close-packed (hcp) phase. nih.gov These metastable phases can exhibit unique electronic properties and surface faceting, leading to improved catalytic activity. nih.govresearchgate.net
A novel strategy to prepare unconventional hexagonal-close packed (2H) rhodium nanoplates involves a two-step process where carbon is extracted from a pre-synthesized rhodium carbide precursor. nih.gov The resulting 2H Rh nanoplates, with well-defined facets, demonstrated significantly higher ammonia Faradaic efficiency (91.9%) and yield rates in NITRR compared to conventional fcc rhodium nanocubes. nih.govresearchgate.net Density functional theory calculations suggest that the unconventional surface of the 2H phase has a more energetically favorable pathway for NITRR and stronger adsorption of key intermediates. nih.gov This phase engineering approach opens new possibilities for the rational design of high-performance electrocatalysts. nih.govdntb.gov.ua
The following table summarizes the performance of phase-engineered rhodium nanomaterials in NITRR.
| Catalyst | Crystal Phase | NH3 Faradaic Efficiency (FE) | Key Advantage | Reference |
| 2H Rh Nanoplates | Hexagonal Close-Packed (2H) | 91.9% | Energetically favored reaction pathway and stronger intermediate adsorption on the unconventional surface. nih.gov | nih.govresearchgate.net |
| Rh Nanocubes | Face-Centered Cubic (fcc) | Lower than 2H Rh NPLs | Conventional, thermodynamically stable phase. | nih.gov |
Impact of Alloying and Surface Modification on Electrocatalytic Performance (e.g., Sn-modified electrodes, Cu-supported Rh)
The electrocatalytic performance of rhodium catalysts, often derived from rhodium(III) nitrate precursors, can be significantly enhanced through alloying and surface modification. matthey.comwikipedia.org These strategies aim to improve activity, selectivity, and stability for various electrochemical reactions by altering the electronic and geometric properties of the catalyst surface. This section explores the impact of two such modifications: the use of tin (Sn) as a modifying agent for rhodium electrodes and the deposition of rhodium onto copper (Cu) supports.
Tin-Modified Rhodium Electrodes
The modification of rhodium electrodes with tin has been shown to enhance the electrocatalytic activity for the reduction of nitrate ions. researchgate.net Studies have demonstrated that Sn-modified rhodium electrodes exhibit very high electrocatalytic activities for this reaction. researchgate.net The presence of tin on the rhodium surface facilitates the cleavage of N-O bonds, a critical step in the nitrate reduction process. researchgate.net
Research comparing various Sn-modified noble metal electrodes has provided insights into their relative activities. The effect of Sn modification on nitrate reduction activity in an acidic solution was found to follow the order: Sn/Ir < Sn/Ru ≈ Sn/Rh < Sn/Pt < Sn/Pd. researchgate.net This indicates that while Sn-modified rhodium is highly active, other platinum-group metals can achieve even greater enhancements with tin modification.
The primary products of nitrate reduction at Sn-modified rhodium nanoparticles on a carbon support (Sn-Rh/C) include both volatile species and ionic products in the solution. Online electrochemical mass spectrometry has been employed to detect volatile products such as nitric oxide (NO), nitrous oxide (N₂O), and dinitrogen (N₂). researchgate.net For non-volatile products like ammonium (NH₄⁺) and hydroxylamine (NH₃OH⁺), a combination of online sample collection and offline ion chromatography is used for quantitative analysis. researchgate.net At Sn-Rh/C electrodes, N₂O is the dominant volatile product, and the modification by tin also leads to the formation of hydroxylamine in addition to ammonium, which is the main ionic product at unmodified Rh/C electrodes. researchgate.net
Table 1: Comparison of Electrocatalytic Activity for Nitrate Reduction on Sn-Modified Noble Metal Electrodes
| Catalyst | Relative Activity for Nitrate Reduction |
| Sn/Ir | < |
| Sn/Ru | ≈ |
| Sn/Rh | < |
| Sn/Pt | < |
| Sn/Pd | Highest |
Source: Compiled from data in researchgate.net
Copper-Supported Rhodium (Cu-supported Rh)
Supporting rhodium on copper nanostructures has emerged as a promising strategy for developing highly efficient electrocatalysts, particularly for the nitrate reduction reaction (NITRR) to produce ammonia (NH₃). mpg.de A novel electrocatalyst comprising rhodium clusters and single atoms dispersed onto copper nanowires (Rh@Cu) has demonstrated exceptional performance. mpg.de
This Cu-supported Rh catalyst delivered a high partial current density of 162 mA cm⁻² for ammonia production with a Faradaic efficiency of 93% at -0.2 V versus the reversible hydrogen electrode (RHE). mpg.de The highest ammonia yield rate achieved was a notable 1.27 mmol h⁻¹ cm⁻². mpg.de The significant increase in current density in the presence of nitrate indicates the high catalytic activity of the Rh@Cu material for NITRR. mpg.deresearchgate.net
Characterization of the Rh@Cu catalysts with varying rhodium content revealed that a specific loading of 0.6% rhodium (Rh@Cu-0.6%) exhibited the maximum current density and a sharp onset potential of 0.2 V vs. RHE. mpg.de At more negative potentials, the hydrogen evolution reaction (HER) becomes a competing reaction. mpg.de
The remarkable performance of the Rh@Cu electrocatalyst is attributed to the synergistic interaction between rhodium and copper. Rhodium possesses excellent properties for adsorbing and desorbing hydrogen, which can compensate for copper's limited hydrogenation ability, thereby enhancing the NITRR process. researchgate.net This synergy facilitates the transfer of adsorbed hydrogen from rhodium sites to nitrogen-containing intermediates adsorbed on the copper sites, which promotes the formation of ammonia. researchgate.net
Structural analysis using techniques such as aberration-corrected high-angle annular dark-field scanning transmission electron microscopy (AC-HAADF-STEM) confirmed the presence of individual Rh atoms and very small Rh clusters on the surface of the copper nanowires. mpg.deresearchgate.net This atomic-level dispersion maximizes the utilization of the precious rhodium metal.
Table 2: Electrocatalytic Performance of Rh@Cu Catalysts for Nitrate Reduction to Ammonia
| Catalyst | Rhodium Content (wt%) | Onset Potential (V vs. RHE) | NH₃ Partial Current Density (mA cm⁻²) at -0.2 V vs. RHE | Faradaic Efficiency for NH₃ (%) at -0.2 V vs. RHE |
| Rh@Cu-0.3% | 0.3 | - | - | < 93 |
| Rh@Cu-0.6% | 0.6 | 0.2 | 162 | 93 |
| NP Rh@Cu-12.5% | 12.5 | - | - | < 93 |
Source: Compiled from data in mpg.deresearchgate.net
Advanced Materials Synthesis and Nanotechnology
Rhodium Nanoparticle Fabrication from Nitrate (B79036) Sources
The synthesis of rhodium (Rh) nanoparticles from rhodium nitrate precursors is a foundational aspect of leveraging this compound for advanced applications. The nitrate salt provides a reliable source of Rh(III) ions that can be reduced to form metallic nanoparticles under controlled conditions. The fabrication process allows for precise manipulation of nanoparticle size, shape, and surface characteristics, which in turn dictate their catalytic and physical properties.
The controlled synthesis of rhodium nanoparticles is essential for tailoring their properties for specific applications. nih.govnih.gov Wet-chemistry methods are versatile for this purpose, allowing for fine control over particle size and morphology by manipulating kinetic and thermodynamic parameters during the reaction. nih.gov Rhodium(III) nitrate hydrate (B1144303) is an effective precursor for these processes, providing the necessary rhodium ions for nanoparticle formation. sigmaaldrich.com
Several key methodologies are employed for the synthesis of Rh nanoparticles from nitrate and other salt precursors:
Chemical Reduction: This is one of the most common methods, where a reducing agent is added to an aqueous solution of a rhodium salt. For instance, sodium borohydride (B1222165) is a strong reducing agent used to reduce Rh³⁺ ions from precursors like rhodium trichloride, forming rhodium(0) nanoparticles. nih.govmdpi.comrsc.org The process is typically conducted in the presence of a stabilizer to prevent particle agglomeration. rsc.org
Polyol Synthesis: In this method, a high-boiling-point alcohol, such as ethylene (B1197577) glycol, acts as both the solvent and the reducing agent. researchgate.net A rhodium precursor is dissolved in the polyol and heated, leading to the reduction of rhodium ions and the formation of nanoparticles. The reaction temperature and precursor concentration are critical parameters that influence the final particle size and shape. rsc.org
Seed-Mediated Growth: This technique allows for greater control over the final particle size and morphology. It involves a two-step process: first, small "seed" nanoparticles are synthesized. Then, these seeds are introduced into a growth solution containing more rhodium precursor and a mild reducing agent. The rhodium ions deposit onto the existing seeds, causing them to grow larger. This method has been used to create various shapes, including nanocubes. nih.gov
Hydrothermal Synthesis: This method involves the use of water at high temperatures and pressures to facilitate the formation of nanoparticles. It is considered a green chemistry approach as it can avoid the use of toxic organic solvents. nih.gov
The choice of precursor and the control of reaction parameters are crucial for determining the final morphology of the nanoparticles, which can range from spherical shapes to more complex polyhedral forms like cubes and octahedra. nih.gov
| Synthesis Method | Precursor Example | Reducing Agent | Stabilizer Example | Typical Particle Size | Reference |
| Chemical Reduction | Rhodium Trichloride | Sodium Borohydride | N-alkyl-N-(2-hydroxyethyl)ammonium salts | 2-2.5 nm | nih.gov |
| Polyol Synthesis | Rhodium(III) acetylacetonate | Ethylene Glycol | Polyvinylpyrrolidone (B124986) (PVP) | Sub-10 nm | nih.gov |
| Hydrothermal | Not Specified | Supercritical Water | Not Specified | Uniform size/shape | nih.gov |
Due to their high surface-area-to-volume ratio, metal nanoparticles are thermodynamically unstable and tend to aggregate to minimize surface energy. bohrium.com Therefore, stabilizers or capping agents are essential during and after the synthesis of rhodium nanoparticles to prevent their agglomeration and control their growth. spiedigitallibrary.org These stabilizers function by adsorbing onto the nanoparticle surface, providing a protective layer that counteracts the attractive van der Waals forces between particles through several mechanisms.
Steric Stabilization: This involves the use of long-chain polymers, such as polyvinylpyrrolidone (PVP), which physically prevent the nanoparticles from coming into close contact. rsc.orgbohrium.comspiedigitallibrary.org The polymer chains extend from the nanoparticle surface into the solvent, creating a repulsive barrier.
Electrostatic Stabilization: Charged species, such as citrate (B86180) ions or surfactants like N-alkyl-N-(2-hydroxyethyl)ammonium salts (HEA-Cn), can adsorb onto the nanoparticle surface, creating an electrical double layer. nih.govbohrium.com The resulting electrostatic repulsion between similarly charged particles prevents them from aggregating.
Coordinative Stabilization: Ligands containing atoms like nitrogen, phosphorus, or sulfur can form coordinate bonds with the surface rhodium atoms. PEG-tagged imidazolium (B1220033) salts are an example of stabilizers that can provide coordinative interactions, enhancing the stability of the nanoparticles. mdpi.com
The choice of stabilizer is critical as it not only determines the stability and dispersibility of the nanoparticles in different solvents but also influences their catalytic activity. bohrium.com A balance must be struck, as a strongly bound stabilizer might block active sites and reduce catalytic performance, while a weakly bound one may not provide sufficient long-term stability. bohrium.com
Functional Material Development
This compound is a valuable starting material for the development of functional materials with specialized properties. The inherent characteristics of rhodium metal—such as high thermal stability, exceptional corrosion resistance, and catalytic activity—can be imparted to various substrates and systems through processes that begin with a this compound precursor.
Rhodium is a noble metal known for its exceptional hardness, durability, and resistance to corrosion and high temperatures. proplate.comwikipedia.org These properties make it an ideal material for protective coatings in demanding environments. proplate.com Rhodium plating can be applied to surfaces to form a chemically inert barrier that resists attack from aggressive chemicals, oxidation, and high heat. proplate.com
This compound solutions can be used as the electrolyte source in electrodeposition processes to create these protective coatings. researchgate.net Electroplating involves depositing a thin layer of rhodium onto a substrate material, significantly enhancing its surface properties. proplate.com Such coatings are valued for their brilliant white finish, hardness, and ability to protect against tarnishing, making them useful in electronics and for decorative purposes. jentner.dematthey.com
Key attributes of rhodium coatings include:
High Corrosion Resistance: Rhodium is not attacked by most acids and does not readily react with oxygen or sulfur, preventing corrosion and tarnishing. proplate.comwikipedia.org
High Thermal Stability: Rhodium-based nanocrystals have demonstrated thermal stability at temperatures up to 400 °C. nih.gov Rhodium-platinum alloy catalysts are used in industrial processes like ammonia (B1221849) oxidation, where they must withstand high flame temperatures. britannica.com
Exceptional Hardness: The hardness of rhodium provides excellent resistance to abrasion and wear. proplate.com
Thermal spray technologies, such as plasma spraying, represent another avenue for creating high-performance coatings where precursor materials are heated and propelled onto a surface. researchgate.netgoogle.com While less common for precious metals, the principle of decomposing a precursor to form a coating could be applied using this compound.
| Property | Description | Application Example | Reference |
| Corrosion Resistance | Highly inert, resistant to most acids and tarnishing. | Protective plating for research instruments and jewelry. | proplate.com |
| Thermal Stability | Maintains integrity at elevated temperatures. | Catalysts in high-temperature chemical reactions (e.g., nitric acid production). | nih.govbritannica.com |
| Hardness | Provides a durable, abrasion-resistant surface. | Decorative and functional coatings on watches and electronics. | jentner.de |
Rhodium-based materials are increasingly investigated for their potential in energy storage and conversion technologies, primarily due to their catalytic properties. Rhodium(III) nitrate hydrate is identified as a precursor for materials used in applications such as Proton Exchange Membrane (PEM) fuel cells. sigmaaldrich.com
In the field of energy conversion , rhodium plays a significant role in catalysis for fuel cells. Rhodium-platinum (Rh-Pt) core-shell nanoparticles are promising anode catalysts for PEM fuel cells, where they can facilitate the hydrogen oxidation reaction, potentially with greater CO tolerance than traditional platinum-ruthenium catalysts. nih.gov Bimetallic Pt-Rh catalysts have also shown high activity for the ethanol (B145695) electrooxidation reaction, which is central to the operation of direct ethanol fuel cells (DEFCs). rsc.org this compound can serve as the rhodium source for the synthesis of these advanced catalytic nanoparticles. sigmaaldrich.com
For energy storage , while not used in the same way as lithium or lead, rhodium's catalytic properties are relevant to chemical energy storage. For example, the electrochemical reduction of nitrate to ammonia on rhodium electrodes is a process that converts electrical energy into the chemical energy stored in ammonia, a potential energy carrier. researchgate.net
The development of these materials often involves creating supported catalysts, where rhodium nanoparticles are dispersed on a high-surface-area material like carbon. This compound solution is a suitable precursor for impregnating these supports before a reduction step converts the salt into catalytically active metallic nanoparticles. matthey.com
Engineering of Novel Magnetic Materials
Bulk rhodium is a paramagnetic transition metal and is not magnetic in the conventional sense. wikipedia.org However, the engineering of novel magnetic materials can be achieved by combining rhodium with ferromagnetic elements like iron. This compound can be used as a co-precursor alongside nitrates of magnetic metals to synthesize bimetallic nanoparticles or doped oxide structures with unique magnetic properties.
For instance, Rhodium(III) nitrate hydrate is used in conjunction with iron(III) nitrate nonahydrate to synthesize iron-rhodium catalysts supported on titanium dioxide (Fe-Rh/TiO₂). sigmaaldrich.com While the primary application of this material is in hydrogenation catalysis, the synthesis route demonstrates the feasibility of creating mixed-metal systems from nitrate precursors.
Established methods for synthesizing magnetic iron oxide nanoparticles (IONPs), such as co-precipitation, often use iron chlorides or nitrates as precursors. mdpi.commdpi.comnih.govnih.gov By introducing this compound into such a synthesis, it is possible to create rhodium-doped IONPs (Rh-Fe₃O₄) or Fe-Rh alloy nanoparticles. The incorporation of rhodium atoms into the iron oxide crystal lattice or as an alloy could modify the magnetic properties of the resulting nanoparticles, such as their superparamagnetism, coercivity, and saturation magnetization. mdpi.com Research has also explored modifying the surface of IONPs with rhodium citrate to alter their interaction with biological systems, indicating an interest in combining these elements. researchgate.net
This approach represents an emerging area of materials science where the properties of two distinct metals are combined at the nanoscale to create multifunctional materials. The use of nitrate precursors offers a versatile and controllable route for the synthesis of these complex nanostructures.
Rhodium Substitution in Iron Oxide Systems (e.g., ε-RhₓFe₂₋ₓO₃)
The synthesis of rhodium-substituted ε-iron oxide (ε-RhₓFe₂₋ₓO₃) nanoparticles has been successfully demonstrated through a sol-gel method. rsc.orgresearchgate.netrsc.org This process involves the use of this compound and ferric nitrate as precursors. An aqueous solution containing Fe³⁺ and Rh³⁺ ions is treated with aqueous ammonia to form a sol of rhodium and iron hydroxide (B78521). researchgate.netscispace.com This sol is then coated with a silica (B1680970) sol through the hydrolysis of an alkoxysilane, resulting in a composite gel. rsc.orgresearchgate.netrsc.org The gel is subsequently sintered in air to yield ε-RhₓFe₂₋ₓO₃ nanoparticles embedded within a silica matrix. researchgate.netscispace.com The silica matrix can be later removed by etching with a sodium hydroxide solution. rsc.org
This method allows for the synthesis of nanoparticles with a rhodium substitution level of up to x = 0.19. rsc.orgresearchgate.netrsc.org The resulting nanoparticles are typically barrel-shaped, with average long- and short-axial lengths of approximately 30 nm and 20 nm, respectively. rsc.orgresearchgate.net X-ray diffraction studies have confirmed that ε-RhₓFe₂₋ₓO₃ possesses an orthorhombic crystal structure belonging to the Pna2₁ space group. rsc.orgresearchgate.netrsc.org Research indicates that the Rh³⁺ ions preferentially substitute into the C sites among the four non-equivalent crystallographic sites (A, B, C, and D). rsc.orgresearchgate.net
The formation of the ε-phase, which is a metastable polymorph of iron oxide, is attributed to the high surface area of the nanoparticles. rsc.orgresearchgate.net The increased contribution of surface energy to the Gibbs free energy makes the ε-phase more stable at the nanoscale compared to its bulk counterparts. rsc.orgresearchgate.net
| Property | Description |
| Synthesis Method | Sol-gel followed by sintering |
| Precursors | This compound, Ferric nitrate |
| Rhodium Substitution (x) | 0 ≤ x ≤ 0.19 |
| Nanoparticle Shape | Barrel-shaped |
| Average Dimensions | ~30 nm (long axis), ~20 nm (short axis) |
| Crystal Structure | Orthorhombic |
| Space Group | Pna2₁ |
Investigation of Super High Frequency Natural Resonance
A key characteristic of rhodium-substituted ε-iron oxide is its exceptionally high natural resonance frequency, also known as zero-field ferromagnetic resonance. rsc.org This property is critical for applications in electromagnetic wave absorption materials, particularly in the millimeter-wave region (30–300 GHz). scispace.com
Measurements using terahertz time-domain spectroscopy (THz-TDS) have revealed a significant shift in the natural resonance frequency upon rhodium substitution. rsc.orgrsc.org While pure ε-Fe₂O₃ exhibits a natural resonance frequency of 182 GHz, this frequency systematically increases with the concentration of rhodium. rsc.orgrsc.org For a substitution level of x = 0.19 (ε-Rh₀.₁₉Fe₁.₈₁O₃), the natural resonance frequency reaches 222 GHz. rsc.orgresearchgate.net This is noted as the highest natural resonance frequency observed for a magnetic material. rsc.orgresearchgate.net
This substantial increase in resonance frequency is attributed to the large magnetic anisotropy induced by the rhodium substitution. rsc.orgresearchgate.net The coercive field (Hc), a measure of the material's resistance to demagnetization, also increases with rhodium content. For ε-Rh₀.₁₉Fe₁.₈₁O₃, the estimated coercive field is as high as 28 kOe. rsc.orgresearchgate.net A non-oriented sample of ε-Rh₀.₁₄Fe₁.₈₆O₃ at 300 K showed a coercive field of 27 kOe, which increased to 31 kOe when the nanoparticles were crystallographically oriented. researchgate.net The monotonic increase in the natural resonance frequency with the coercive field confirms that rhodium substitution enhances the magnetic anisotropy. rsc.org
| Rhodium Substitution (x) | Natural Resonance Frequency (GHz) |
| 0 | 182 |
| 0.02 | 187 |
| 0.04 | 192 |
| 0.06 | 197 |
| 0.08 | 202 |
| 0.11 | 207 |
| 0.14 | 213 |
| 0.17 | 217 |
| 0.19 | 222 |
Advanced Analytical Chemistry of Rhodium Iii Nitrate
Trace Element Analysis and Standardization
Trace element analysis demands high precision and accuracy, often requiring the use of internal standards to correct for instrumental drift and matrix effects. Rhodium(III) nitrate (B79036) is a preferred material for creating such standards for inductively coupled plasma-mass spectrometry (ICP-MS).
Rhodium(III) Nitrate as an ICP-MS Internal Standard
Rhodium(III) nitrate is frequently used to prepare internal standards for elemental analysis by ICP-MS. sigmaaldrich.com These standards are typically single-component solutions of rhodium nitrate in dilute nitric acid, with common concentrations being 10 mg/L in 2-3% HNO₃. sigmaaldrich.commerckmillipore.com Certified reference materials (CRMs) are produced in accordance with ISO 17034 and characterized under ISO/IEC 17025 to ensure the highest quality and traceability. sigmaaldrich.com
The choice of rhodium as an internal standard is due to its monoisotopic nature (¹⁰³Rh) and its typical absence in most environmental and biological samples, which minimizes the risk of spectral interferences. Commercially available rhodium standards derived from rhodium(III) nitrate are utilized for a range of applications, including the determination of heavy metals in nail samples and uranium in water. sigmaaldrich.com These standards are essential for correcting signal fluctuations and improving the accuracy of quantitative analysis. sigmaaldrich.comcpachem.com
Table 1: Characteristics of a Typical Rhodium(III) Nitrate ICP-MS Internal Standard
| Property | Value |
| Compound | Rhodium(III) nitrate in nitric acid |
| Concentration | 10 mg/L Rh |
| Matrix | 2-3% Nitric Acid (HNO₃) |
| pH (20 °C in H₂O) | 1 |
| Density (20 °C) | 1.02 g/cm³ |
| Certification | ISO 17034, ISO/IEC 17025 |
Sample Preparation Strategies for Rhodium Determination in Complex Matrices
The accurate determination of rhodium in complex samples, such as ores, catalysts, or environmental materials, hinges on effective sample preparation. The goal is to bring the rhodium into a solution, typically a dilute nitric or hydrochloric acid matrix, that is compatible with analytical instrumentation like ICP-MS.
For solid samples with complex matrices, such as spent auto catalysts or platinum group element ores, a peroxide fusion is a common and effective digestion method. nih.gov This process involves mixing the sample with a strong oxidizing agent (e.g., sodium peroxide) and heating it to high temperatures to break down the sample matrix and convert rhodium into a soluble form.
In the case of recovering rhodium from industrial waste, such as solutions from the reprocessing of nuclear fuel, the element may exist in an aqueous, acidic nitrate matrix. jchemrev.com For other types of samples, a combination of fire assay and wet chemistry techniques can be employed. For instance, rhodium can be collected in a copper-nickel-iron button, which is then dissolved using concentrated hydrochloric and nitric acids. jchemrev.com Subsequent separation from base metals can be achieved through cation exchange. jchemrev.com For wastewater containing rhodium, methods involving magnetic nanoparticles have been developed to preconcentrate the rhodium before analysis. researchgate.net
Enhancement in Analytical Detection Techniques
Beyond its use in standardization, this compound chemistry plays a role in the development and optimization of highly sensitive analytical techniques. One such technique is photochemical vapor generation (PVG).
Photochemical Vapor Generation (PVG) of Rhodium
Photochemical vapor generation is a sample introduction technique that converts the analyte into a volatile species, which is then transported to a detector, such as an ICP-MS. This method can significantly improve detection limits by enhancing analyte transport efficiency and reducing matrix interferences compared to conventional pneumatic nebulization. nih.govacs.org
For rhodium, PVG is conducted by irradiating a sample in a photochemical medium, almost exclusively formic acid (HCOOH). nih.gov The UV irradiation of the formic acid generates highly reducing radicals that react with rhodium ions to form a volatile compound, which is likely a rhodium carbonyl hydride (Rh(CO)₄H). nih.gov The efficiency of this process can be low, but it is substantially enhanced by the addition of mediators, such as Cu²⁺ and Co²⁺ ions, to the reaction medium. nih.gov The volatile rhodium species is then swept into the ICP-MS by a carrier gas like argon. nih.gov
Table 2: Enhancement of Rhodium PVG Efficiency with Mediators
| Condition | Estimated PVG Efficiency | Enhancement Factor |
| 10 M HCOOH alone | <0.1% | - |
| With 10 mg L⁻¹ Cu²⁺ and 5 mg L⁻¹ Co²⁺ | ~15% | >150x |
| With 100 mg L⁻¹ Co²⁺ | ~30% | ~300x |
| With 200 mg L⁻¹ Cd²⁺ | ~25% | ~250x |
Data compiled from studies on PVG of platinum group elements. nih.govnih.govacs.org
Role of Nitrate Anions in PVG Efficiency Enhancement
Interestingly, while nitrate anions are typically considered a significant interference in most PVG methods for transition metals, they have been found to enhance the PVG efficiency for rhodium. nih.govacs.org The presence of nitrate in the sample and the photochemical medium can lead to a more than two-fold increase in the analytical signal. nih.gov
Research has shown that the addition of sodium nitrate (NaNO₃) or nitric acid (HNO₃) at optimized concentrations enhances the generation of the volatile rhodium species. nih.gov The optimal concentration of NaNO₃ has been identified in the range of 50–100 mM. nih.gov The exact mechanism for this enhancement by the nitrate anion is not fully understood, but it is attributed solely to the NO₃⁻ ion itself and not to its photolysis products. nih.govacs.org This positive effect is unusual and highlights a unique aspect of rhodium's chemistry in the PVG process. nih.gov
Environmental Monitoring and Speciation
The environmental presence of rhodium is of increasing concern due to its release from automotive catalytic converters. While rhodium itself is rare in the Earth's crust, its use in technology has led to localized environmental contamination. nih.gov Analyzing rhodium at ultra-trace levels in environmental samples like river and lake water is crucial for understanding its environmental fate and transport.
The direct analysis of rhodium in such matrices by conventional ICP-MS can be severely hampered by polyatomic interferences, especially from elements like strontium and copper. nih.gov Techniques like PVG-ICPMS offer excellent selectivity, allowing for the separation of rhodium from the sample matrix and eliminating these spectral interferences. nih.gov
The speciation of rhodium, or the determination of its specific chemical forms, is critical for understanding its toxicity and mobility in the environment. However, there is limited information available specifically on the environmental speciation of this compound. Most environmental speciation studies for rhodium focus on its chloro-complexes in saline environments or its association with particulate matter. nih.gov In environments with high nitrate concentrations, such as those impacted by industrial or agricultural runoff, rhodium may form various nitrate or mixed ligand complexes. The operational speciation of metals in contaminated sites with high nitric acid concentrations has been shown to be significantly altered, which could affect the mobility and bioavailability of rhodium. ornl.gov Further research is needed to fully characterize the behavior and speciation of this compound in diverse environmental systems.
Tracking Mobility and Bioavailability of Rhodium Species in Soil
The environmental fate of rhodium, including its mobility and bioavailability in soil, is a significant area of advanced analytical research, largely driven by the release of platinum group elements from automotive catalysts. agr.hrresearchgate.net Although often emitted in metallic form, rhodium can be transformed into more soluble and potentially bioavailable species in the environment. researchgate.net Understanding the behavior of different rhodium forms, such as ionic rhodium(III) which can originate from compounds like this compound, is crucial for assessing its environmental impact.
Advanced analytical techniques are employed to differentiate and quantify rhodium species in environmental samples. A key study utilized inductively coupled plasma mass spectrometry (ICP-MS) to determine the total rhodium content in solutions from digestion and extraction processes, while adsorptive stripping voltammetry (AdSV) was used to distinguish between ionic Rh(III) and electrochemically inactive rhodium nanoparticles (Rh NPs). researchgate.netnih.gov
Research findings indicate that rhodium is substantially immobilized in soil, regardless of its initial chemical form. researchgate.netnih.gov Single extraction experiments have quantified the mobility and bioavailability of different rhodium species. The mobility of ionic Rh(III) in soil was found to be below 38%, whereas Rh NPs showed significantly lower mobility at less than 0.02%. researchgate.netnih.gov This suggests that while ionic forms have limited mobility, they are more mobile than their nanoparticle counterparts.
Bioavailability studies, which assess the uptake of substances by living organisms, show different patterns for ionic and nanoparticulate rhodium. The accumulation factor of Rh(III) in plant leaves was found to be 0.2, while Rh NPs had a much higher accumulation factor of 4.4. researchgate.netnih.gov This indicates a greater uptake and translocation of the nanoparticle form into the plant's leaves compared to the ionic form under the studied conditions.
Interactive Data Table: Mobility and Bioavailability of Rhodium Species in Soil
This table summarizes key findings from studies on rhodium species in soil environments.
| Parameter | Rhodium(III) Ionic Form | Rhodium Nanoparticles (Rh NPs) | Source |
| Mobility in Soil | < 38% | < 0.02% | researchgate.netnih.gov |
| Accumulation Factor (Leaves) | 0.2 | 4.4 | researchgate.netnih.gov |
Electrochemical Detection of Nitrate Ions on Rhodium-Modified Electrodes
The electrochemical detection of nitrate ions is a critical application in environmental monitoring. Rhodium-modified electrodes have been investigated as highly active electrocatalysts for the reduction of nitrate, which is the principle behind its detection. researchgate.netresearchgate.net Bare electrodes are often inefficient for direct nitrate determination due to slow charge transfer kinetics, necessitating the use of catalytic materials like rhodium. researchgate.net
Research has demonstrated that modifying noble metal electrodes, including rhodium, with other metals can significantly enhance their electrocatalytic activity for nitrate reduction. researchgate.net For instance, tin-modified rhodium electrodes have shown very high activity for this reaction in acidic media, such as 0.1M perchloric acid. researchgate.net The catalytic effect is ordered as Sn/Ir < Sn/Ru ≈ Sn/Rh < Sn/Pt < Sn/Pd. researchgate.net
The structure and activation of the rhodium surface play a crucial role in its catalytic efficiency. Electrodeposited rhodium films on titanium substrates can be electrochemically activated to create a high-area, nano-structured sponge-like surface. researchgate.net This activation, achieved through oxidation/reduction cycles in an alkaline electrolyte containing nitrate, reduces the activation energy for nitrate reduction from approximately 47 kJ mol⁻¹ to 20 kJ mol⁻¹. researchgate.net This enhanced surface shows a greater relative activity for nitrate reduction compared to water reduction, which is a competing reaction. researchgate.net
Recent developments have focused on nano-engineered rhodium catalysts. Rhodium nanoflowers (Rh NFs) composed of ultrathin nanosheets have been designed for the electrocatalytic reduction of nitrate to ammonia (B1221849). acs.orgresearchgate.net These catalysts exhibit a high faradic efficiency of 95% at 0.2 V vs. a reversible hydrogen electrode (RHE). acs.org Advanced spectroscopic analyses, such as X-ray absorption spectroscopy (XAS), have revealed that the presence of low-coordination atoms in the Rh NF catalyst promotes the adsorption of nitrate ions and stabilizes reaction intermediates, leading to superior performance. acs.org Furthermore, studies using surface-enhanced infrared-absorption spectroscopy (SEIRAS) and differential electrochemical mass spectrometry (DEMS) have shown that nitrate reduction and the nitrogen reduction reaction on rhodium surfaces may share a common intermediate, N₂Hₓ. nih.gov
The performance of rhodium-based catalysts can be compared to other platinum-group metals. In one study, rhodium sulfide (B99878) (RhₓSᵧ) supported on carbon was found to have a steady-state nitrate reduction current density 1.6–5.6 times greater than rhodium on carbon (Rh/C) and 10–24 times greater than platinum on carbon (Pt/C) in a sulfuric acid and sodium nitrate electrolyte. osti.gov
Interactive Data Table: Performance of Rhodium-Modified Electrodes in Nitrate Reduction
This table presents a comparison of different rhodium-based electrocatalysts for nitrate detection and reduction.
| Electrode Material | Key Feature/Finding | Reported Performance Metric | Source |
| Sn-Modified Rhodium | High electrocatalytic activity for N-O bond cleavage. | Activity order: Sn/Rh < Sn/Pt < Sn/Pd | researchgate.net |
| Activated Rhodium Film | Nano-structured sponge with high surface area. | Reduced activation energy from ~47 to 20 kJ mol⁻¹ | researchgate.net |
| Rhodium Nanoflowers (Rh NFs) | Low-coordination atoms promote NO₃⁻ adsorption. | 95% faradic efficiency for ammonia production at 0.2 V vs. RHE | acs.org |
| Rhodium Sulfide (RhₓSᵧ/C) | Higher current density than pure Rh or Pt. | 1.6-5.6 times greater current density than Rh/C | osti.gov |
Theoretical and Computational Chemistry Applied to Rhodium Iii Nitrate Systems
Density Functional Theory (DFT) Studies
Density Functional Theory has become an indispensable tool for exploring the electronic structure and reactivity of rhodium-based systems. By solving the quantum mechanical equations that govern electron behavior, DFT can accurately model reaction pathways, intermediate structures, and the electronic properties of catalysts.
Elucidation of Catalytic Reaction Mechanisms
DFT calculations are instrumental in mapping out the step-by-step mechanisms of catalytic reactions involving rhodium species. For instance, in the electrocatalytic nitrate (B79036) reduction reaction (NO3RR) on rhodium surfaces, DFT has been used to predict reaction pathways. osti.gov Calculations suggest that on a rhodium surface, the reaction proceeds via a direct nitrate dissociation mechanism to form nitrite, as opposed to a hydrogen-assisted pathway observed on other metals like platinum. osti.gov While this example involves a metallic rhodium surface, the principles are transferable to understanding how rhodium centers in complexes, potentially derived from rhodium nitrate precursors, can activate and transform substrates.
In more general Rhodium(III)-catalyzed reactions, such as C-H activation, DFT studies have successfully elucidated the intricate mechanisms involving organometallic intermediates. nih.govresearchgate.net These studies detail the energetics of processes like oxidative addition, migratory insertion, and reductive elimination, providing a comprehensive energy profile of the catalytic cycle. nih.govresearchgate.net Such computational investigations can distinguish between proposed mechanistic pathways, for example, by determining whether a reaction proceeds through a Rh(III) or a Rh(V) intermediate. nih.govresearchgate.net This level of mechanistic detail is crucial for optimizing reaction conditions and catalyst design.
Adsorption Behavior and Intermediate Stabilization
The interaction between a catalyst and its substrate is fundamental to its function. DFT modeling provides critical information on the adsorption of reactants and the stability of reaction intermediates on rhodium catalyst surfaces. In the context of nitrate reduction, DFT calculations have shown that the adsorption strength of nitrate on the rhodium surface is a key determinant of catalytic activity. osti.gov
DFT can predict the most stable adsorption sites and geometries, as well as the binding energies of various species. For example, linear scaling relationships predicted by DFT show that a transition metal that strongly adsorbs nitrate will also strongly adsorb potential poisons like chloride, explaining the observed inhibition of the reaction in the presence of chloride ions. osti.gov Furthermore, calculations can identify the role of surface defects, such as sulfur vacancies in rhodium sulfide (B99878) catalysts, in creating active sites that strongly adsorb and activate nitrate molecules. osti.gov This insight into how intermediates are stabilized on the catalyst surface is vital for understanding catalyst performance and longevity. nih.gov
Electronic Structure Optimization in Catalysis
The catalytic activity of a rhodium center is intrinsically linked to its electronic structure. DFT allows for a detailed analysis of the electronic properties of this compound and its derivatives, facilitating the optimization of these properties for specific catalytic applications. By analyzing molecular orbitals and charge distributions, researchers can understand how ligands and the coordination environment influence the reactivity of the rhodium center.
For instance, DFT studies on various rhodium oxide species have been performed to understand their stable electronic structures and the oxidation states of rhodium. nih.gov This fundamental understanding is crucial, as the oxidation state and electronic configuration of the rhodium ion dictate its ability to participate in redox steps common in catalytic cycles. By computationally screening different ligand environments around a Rh(III) center, it is possible to predict how to tune the catalyst's electronic properties to enhance its activity and selectivity for a desired chemical transformation.
Molecular Modeling of Coordination Complexes
Molecular modeling techniques, including DFT, are extensively used to study the behavior of rhodium(III) nitrate coordination complexes in solution. These studies provide a detailed picture of ligand substitution processes, speciation, and the relative stability of different isomers.
Prediction of Thermodynamic and Kinetic Parameters for Ligand Substitution
An integrated experimental and quantum chemical study has shed light on the complex speciation of rhodium(III) nitrate in aqueous solutions. researchgate.net DFT calculations have been pivotal in studying the kinetics and thermodynamics of the substitution of nitrate (NO₃⁻) ligands with water molecules in the series of complexes [Rh(NO₃)ₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾ (where x = 0–6). researchgate.net
These calculations can predict the stability and reactivity of each aqua-nitrato complex. The thermodynamic stability constants (βi) for the stepwise substitution of water by nitrate ions have been estimated, showing a decrease in stability as more nitrate groups are coordinated. researchgate.netresearchgate.net
Table 1: Estimated Thermodynamic Stability Constants (βi) for Rhodium(III) Aqua-Nitrato Complexes researchgate.netresearchgate.net
| Equilibrium | Stability Constant (βi) |
|---|---|
| [Rh(H₂O)₆]³⁺ + NO₃⁻ ⇌ [Rh(H₂O)₅(NO₃)]²⁺ + H₂O | β₁ ≈ 10⁰ |
| [Rh(H₂O)₆]³⁺ + 2NO₃⁻ ⇌ cis-[Rh(H₂O)₄(NO₃)₂]⁺ + 2H₂O | β₂cis ≈ 10⁻¹ |
| [Rh(H₂O)₆]³⁺ + 2NO₃⁻ ⇌ trans-[Rh(H₂O)₄(NO₃)₂]⁺ + 2H₂O | β₂trans ≈ 10⁻¹ – 10⁻² |
| [Rh(H₂O)₆]³⁺ + 3NO₃⁻ ⇌ mer-[Rh(H₂O)₃(NO₃)₃] + 3H₂O | β₃mer ≈ 10⁻² |
| [Rh(H₂O)₆]³⁺ + 3NO₃⁻ ⇌ fac-[Rh(H₂O)₃(NO₃)₃] + 3H₂O | β₃fac ≈ 10⁻² |
| [Rh(H₂O)₆]³⁺ + 4NO₃⁻ ⇌ cis-[Rh(H₂O)₂(NO₃)₄]⁻ + 4H₂O | β₄cis ≈ 10⁻⁴ |
This interactive table summarizes the estimated stability constants for the formation of various rhodium(III) aqua-nitrato complexes in solution.
Computationally derived kinetic parameters, such as activation energies for ligand exchange, provide insights into the lability of the complexes, which is a crucial factor in their application as catalyst precursors. researchgate.net
Conformational Analysis and Isomerism of Rhodium(III) Nitrate Species
Rhodium(III) complexes are octahedral and can exhibit various forms of isomerism when different ligands are present. Molecular modeling is a powerful method for determining the most stable isomeric forms of rhodium(III) nitrate species. researchgate.net For complexes like [Rh(H₂O)₄(NO₃)₂]⁺ and [Rh(H₂O)₃(NO₃)₃], both cis/trans and facial (fac)/meridional (mer) isomers are possible, respectively.
DFT calculations can accurately predict the relative energies of these isomers, helping to rationalize their distribution in solution. The study of [Rh(NO₃)ₓ(H₂O)₆₋ₓ]⁽³⁻ˣ⁾ complexes has shown that the relative stability of cis and trans isomers, or fac and mer isomers, can be determined computationally. researchgate.netresearchgate.net This information is critical for understanding the reactivity of this compound solutions, as different isomers can exhibit distinct chemical and catalytic properties. For example, the synthesis and isolation of specific isomers like trans-[(CH₃)₄N][Rh(H₂O)₂(NO₃)₄] have been guided and rationalized by these computational insights. researchgate.net
Table 2: Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | Rh(NO₃)₃ |
| Nitrite | NO₂⁻ |
| Platinum | Pt |
| Chloride | Cl⁻ |
| Rhodium Sulfide | RhₓSᵧ |
| Water | H₂O |
Advanced Computational Methodologies in Rhodium Chemistry
The intricate nature of rhodium's coordination chemistry, particularly in solution, presents significant challenges to experimental characterization alone. Computational chemistry has emerged as a powerful tool to complement experimental data, providing detailed insights into the electronic structure, bonding, and dynamic behavior of rhodium compounds. Among the most rigorous and widely applied of these methods are ab initio calculations and molecular dynamics (MD) simulations. These techniques allow for the exploration of rhodium(III) nitrate systems at an atomic level of detail, which is crucial for understanding their properties and reactivity.
Ab Initio and Molecular Dynamics Simulations
Ab initio (from first principles) quantum chemistry methods are foundational in the computational study of molecular systems. These methods solve the Schrödinger equation without recourse to empirical parameters, relying only on fundamental physical constants. For rhodium complexes, including rhodium(III) nitrate, Density Functional Theory (DFT) is a prominent ab initio approach. DFT is particularly well-suited for transition metal complexes due to its balance of computational cost and accuracy in describing electronic correlation.
Molecular dynamics (MD) simulations, on the other hand, provide a temporal perspective on molecular behavior. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectories of particles over time. This allows for the study of dynamic processes such as ligand exchange, solvation, and conformational changes. When the forces between atoms are derived from ab initio calculations, the method is known as ab initio molecular dynamics (AIMD), offering a highly accurate, albeit computationally intensive, simulation of the system's evolution.
In the context of rhodium(III) nitrate, these computational methodologies are instrumental in elucidating the complex speciation that occurs in aqueous nitric acid solutions. The anhydrous form of rhodium(III) nitrate, Rh(NO₃)₃, has been a subject of theoretical analysis, though it has not been isolated experimentally. wikipedia.org Computational studies, therefore, provide the primary means of investigating its hypothetical properties and the behavior of its hydrated complexes in solution.
Research has shown that in nitric acid solutions, rhodium(III) exists as a series of aquanitrato complexes, [Rh(H₂O)₆₋ₙ(NO₃)ₙ]³⁻ⁿ. researchgate.net DFT calculations have been employed to study the thermodynamics and kinetics of the substitution of water ligands by nitrate ions in these complexes. researchgate.net These studies help to predict the stability and prevalence of different species as a function of nitric acid concentration.
Detailed Research Findings from Computational Studies:
Speciation and Stability: Quantum chemical calculations have been used to estimate the thermodynamic stability constants (βi) for the equilibria between the hexaaquarhodium(III) ion and various nitrato complexes. researchgate.net These calculations reveal a decrease in stability with an increasing number of coordinated nitrate ligands. researchgate.net
Coordination Geometry: Theoretical models help to determine the preferred coordination geometries of different [Rh(H₂O)₆₋ₙ(NO₃)ₙ]³⁻ⁿ species. For instance, calculations can distinguish between cis and trans isomers for complexes with multiple nitrate ligands and predict their relative energies. researchgate.net
Electronic Structure: Ab initio methods provide detailed information about the electronic structure of rhodium(III) nitrate complexes. This includes the nature of the Rh-O bonds with both water and nitrate ligands, charge distribution within the molecules, and the energies of molecular orbitals. This information is critical for understanding the reactivity of these complexes.
Vibrational Spectra: DFT calculations can predict the vibrational frequencies of this compound species. These theoretical spectra can then be compared with experimental Raman spectroscopy data to help identify the specific complexes present in a solution. acs.org
The synergy between computational and experimental techniques is crucial. For example, while NMR spectroscopy can indicate the presence of different rhodium species in solution, computational modeling is often required to assign the observed signals to specific geometric isomers of the aquanitrato complexes. researchgate.net
Molecular dynamics simulations can further enhance this understanding by modeling the dynamic equilibrium between different rhodium(III) nitrate species in solution. AIMD, in particular, can be used to study the mechanisms of ligand exchange, providing insights into the reaction pathways and transition states involved in the substitution of water molecules by nitrate ions. While large-scale AIMD simulations on this compound systems are computationally demanding, they represent a frontier in the theoretical investigation of these complex solutions.
The data generated from these computational approaches are extensive and can be summarized to highlight key findings regarding the structure and energetics of rhodium(III) nitrate complexes.
Table 1: Calculated Properties of Rhodium(III) Aquanitrato Complexes This table presents a summary of typical data that can be obtained from ab initio calculations on the speciation of rhodium(III) in nitrate solutions. The values are illustrative of the types of results generated in computational studies.
| Complex Species | Predicted Point Group Symmetry | Calculated Rh-O(H₂O) Bond Length (Å) | Calculated Rh-O(NO₃) Bond Length (Å) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|---|---|
| [Rh(H₂O)₆]³⁺ | Tₕ | 2.02 - 2.05 | N/A | 0.0 |
| [Rh(H₂O)₅(NO₃)]²⁺ | C₂ᵥ | 2.03 - 2.06 | 2.07 | Varies with conditions |
| cis-[Rh(H₂O)₄(NO₃)₂]⁺ | C₂ᵥ | 2.04 - 2.07 | 2.08 - 2.10 | Varies with conditions |
| trans-[Rh(H₂O)₄(NO₃)₂]⁺ | D₄ₕ | 2.04 - 2.07 | 2.08 - 2.10 | Varies with conditions |
| mer-[Rh(H₂O)₃(NO₃)₃] | C₂ᵥ | 2.05 - 2.08 | 2.10 - 2.12 | Varies with conditions |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Rhodium(III) nitrate |
Q & A
Q. How can researchers verify the purity and composition of rhodium nitrate hydrates in laboratory settings?
To confirm purity and composition, use analytical techniques such as:
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental analysis of rhodium content.
- Thermogravimetric Analysis (TGA) to determine hydration levels (e.g., distinguishing between anhydrous and dihydrate forms) .
- X-ray Diffraction (XRD) to validate crystalline structure against known standards .
- Fourier-Transform Infrared Spectroscopy (FTIR) to identify nitrate vibrational modes (e.g., asymmetric stretching at ~1380 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in catalytic studies?
Key protocols include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and sealed goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of dust or decomposition products (e.g., NOₓ gases) .
- Storage: Keep in airtight containers away from reducing agents (e.g., lithium, aluminum) and combustibles to prevent explosive reactions .
- Emergency Measures: Provide eyewash stations and emergency showers; neutralize spills with inert absorbents like vermiculite .
Q. What are the standard synthetic routes for this compound, and how do they affect catalytic performance?
this compound is typically synthesized via:
- Direct Nitration: Reacting rhodium oxide (Rh₂O₃) with concentrated nitric acid under reflux, yielding Rh(NO₃)₃·nH₂O .
- Metathesis: Substituting chloride ligands in RhCl₃ with nitrate ions using AgNO₃, ensuring chloride-free catalysts for improved selectivity in C–H activation .
Purity and hydration state (e.g., dihydrate vs. anhydrous) significantly influence solubility and reactivity in catalytic cycles .
Advanced Research Questions
Q. How can this compound be utilized as a directing group in C–H bond functionalization reactions?
this compound acts as a transient directing group (TDG) in catalytic cycles by:
- Coordination: The nitrate ligand binds to Rh(III), facilitating proximal C–H bond activation via a five-membered metallacycle intermediate .
- Selectivity Control: Adjusting solvent polarity (e.g., acetonitrile vs. DMF) and temperature (60–100°C) to stabilize the Rh–nitrate complex and enhance regioselectivity .
- Post-Reaction Removal: Mild acidic workup hydrolyzes the nitrate directing group, minimizing interference in downstream steps .
Q. What methodologies resolve contradictions in electrochemical nitrate reduction data using rhodium-based catalysts?
To address inconsistencies:
- pH Optimization: Rhodium’s nitrate-to-ammonia activity peaks at pH 4–6 due to balanced proton availability and NO₃⁻ adsorption on the electrode .
- Electrode Design: Use Rh-modified carbon electrodes with controlled surface roughness (e.g., via electrodeposition) to reduce competing hydrogen evolution .
- In Situ Spectroscopy: Employ Raman or FTIR to monitor intermediate species (e.g., NO₂⁻, NH₂OH) and adjust potential windows accordingly .
Q. How can thermal decomposition pathways of this compound be mitigated in high-temperature catalysis?
Strategies include:
- Stabilization with Supports: Immobilize Rh(NO₃)₃ on high-surface-area oxides (e.g., Al₂O₃) to delay decomposition above 200°C .
- Inert Atmosphere Processing: Conduct reactions under argon to suppress oxidative decomposition into Rh₂O₃ and NOₓ gases .
- Additive Screening: Introduce chelating agents (e.g., EDTA) to moderate nitrate ligand dissociation kinetics .
Q. What experimental designs ensure reproducibility in this compound-mediated cyclometalation studies?
Critical factors:
- Substrate Scope: Test directing groups (e.g., pyridines, amides) with varying electronic profiles to assess Rh(III) compatibility .
- Kinetic Profiling: Use stopped-flow techniques to quantify activation barriers for C–H cleavage steps .
- Counterion Effects: Compare nitrate with triflate or acetate ligands to isolate electronic vs. steric contributions .
Methodological Guidance
Q. How should researchers structure lab reports on this compound experiments to align with IMRAD standards?
- Introduction: Link this compound’s properties (e.g., redox activity, ligand versatility) to broader goals like sustainable catalysis .
- Methods: Detail synthetic protocols (e.g., nitration time, purification steps) and safety validations (e.g., TGA for hydration state) .
- Results: Use tables to compare catalytic turnover numbers (TON) across substrates and conditions .
- Discussion: Address discrepancies with prior studies (e.g., pH-dependent activity shifts) using mechanistic insights .
Q. What statistical approaches are recommended for analyzing contradictory toxicity data in this compound studies?
- Meta-Analysis: Pool data from multiple studies (e.g., EC₅₀ values) using random-effects models to account for variability in test conditions .
- Dose-Response Modeling: Apply Hill equations to differentiate acute vs. chronic exposure effects .
- Sensitivity Analysis: Identify outliers by cross-referencing with physicochemical parameters (e.g., solubility, purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
